molecular formula C10H10BrClO2 B2683396 Ethyl 2-bromo-2-(2-chlorophenyl)acetate CAS No. 2856-79-3

Ethyl 2-bromo-2-(2-chlorophenyl)acetate

Cat. No.: B2683396
CAS No.: 2856-79-3
M. Wt: 277.54
InChI Key: SEFGBXSZQZZZEE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(2-chlorophenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine and a chlorine atom. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Ethyl 2-bromo-2-(2-chlorophenyl)acetate can be synthesized through various methods. One common synthetic route involves the bromination of ethyl 2-(2-chlorophenyl)acetate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions . Industrial production methods often involve similar processes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Ethyl 2-bromo-2-(2-chlorophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form ethyl 2-(2-chlorophenyl)acetate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts or initiators like AIBN . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-bromo-2-(2-chlorophenyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 2-bromo-2-(2-chlorophenyl)acetate can be compared with similar compounds such as ethyl 2-bromo-2-phenylacetate and ethyl 2-chloro-2-phenylacetate. While these compounds share similar structural features, the presence of different substituents (bromine or chlorine) on the phenyl ring can significantly affect their reactivity and applications. This compound is unique due to the presence of both bromine and chlorine atoms, which enhances its versatility in various chemical reactions .

Properties

IUPAC Name

ethyl 2-bromo-2-(2-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFGBXSZQZZZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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